2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-12-4-5-15(13(2)8-12)23-17-14(9-21-23)18(25)22(11-20-17)10-16(24)19-6-7-26-3/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLPGXFOYVAMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with a suitable aldehyde to form the pyrazolo[3,4-d]pyrimidine core. The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine derivative with 2-methoxyethylamine to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
The compound exhibits various biological activities that make it a subject of interest in medicinal chemistry:
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation. The specific compound has shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.
Anti-inflammatory Properties
The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By blocking these enzymes, the compound may reduce inflammation and pain associated with various conditions.
Antimicrobial Effects
Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. This opens avenues for its use in developing new antibiotics or treatments for infections.
Synthetic Routes
The synthesis of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This involves cyclization reactions using hydrazines and appropriate aldehydes.
- Substitution Reactions : The introduction of the 2,4-dimethylphenyl group is achieved through nucleophilic aromatic substitution.
- Acetylation : The final step involves adding the acetamide group to complete the synthesis.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal reported on the anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives. The compound was tested against breast cancer cell lines and showed a significant reduction in cell viability at micromolar concentrations. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Case Study 2: Inflammatory Disease Models
In an animal model of arthritis, administration of the compound resulted in decreased swelling and pain compared to control groups. Histological analyses indicated reduced inflammatory cell infiltration in treated subjects.
Data Table of Biological Activities
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that plays a critical role in the regulation of the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the transition from the G1 phase to the S phase of the cell cycle .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo-Pyrimidine Core
Phenyl Ring Modifications
- Target Compound : The 2,4-dimethylphenyl group provides electron-donating methyl substituents, likely increasing metabolic stability and lipophilicity.
- (RN 852450-48-7): Features a 4-fluorophenyl group, introducing an electron-withdrawing fluorine atom.
- (RN 921898-36-4): Incorporates a 2,4-dichlorophenoxy group, which is bulkier and more electronegative. Such substituents often enhance potency but may compromise solubility .
Acetamide Side Chain Diversity
- Target Compound : The N-(2-methoxyethyl) group balances hydrophilicity and permeability due to its short alkyl chain and terminal methoxy group.
- : Uses N-(2-methoxyphenyl), an aryl-substituted acetamide. Aryl groups typically reduce solubility but may enhance target interactions through π-stacking .
- : Demonstrates synthetic strategies for N-substituted acetamides, highlighting the versatility of this position for optimizing pharmacokinetic properties .
Physicochemical Properties
Hypothetical Structure-Activity Relationships (SAR)
Biological Activity
The compound 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that incorporates a pyrazolo[3,4-d]pyrimidine core. This scaffold is recognized for its ability to interact with various biological targets due to its structural versatility. The presence of the acetamide and methoxyethyl substituents enhances its solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23 | Inhibition of cyclin-dependent kinases (CDK) |
| MDA-MB-468 | 18 | EGFR inhibition |
| T47D | 15 | Induction of apoptosis |
In a study involving the MCF-7 breast cancer cell line, the compound exhibited an IC50 value of 23 µM , indicating significant cytotoxicity. The mechanism was primarily attributed to the inhibition of cyclin-dependent kinases (CDK), which plays a crucial role in cell cycle regulation .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated, showing promising results against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 25 |
| S. typhi | 40 |
In comparative studies, the compound demonstrated MIC values that were competitive with standard antibiotics like levofloxacin, particularly against E. coli and S. aureus . The observed antibacterial activity is believed to stem from the unique heterocyclic structure that enhances interaction with bacterial enzymes.
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding interactions between the compound and its biological targets. These studies suggest that the compound binds effectively to the active sites of target proteins involved in cancer progression and bacterial survival mechanisms.
Case Studies
-
Case Study on Breast Cancer
- A recent investigation assessed the effects of this compound on tumor growth in vivo using an MCF-7 xenograft model. Results indicated a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer therapeutic agent.
- Case Study on Antibacterial Efficacy
Q & A
Q. How does this compound compare to analogs with trifluoromethoxy or nitro substituents?
- Methodological Answer :
- Activity : Trifluoromethoxy analogs show higher metabolic stability but lower aqueous solubility .
- Synthetic Complexity : Nitro groups require reduction steps (e.g., H2/Pd-C), increasing synthesis time .
- Case Study : Replace 2,4-dimethylphenyl with 4-trifluoromethoxyphenyl and evaluate kinase selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
